Methyl 5-fluoro-3-iodopicolinate
Description
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Structure
2D Structure
Properties
Molecular Formula |
C7H5FINO2 |
|---|---|
Molecular Weight |
281.02 g/mol |
IUPAC Name |
methyl 5-fluoro-3-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C7H5FINO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 |
InChI Key |
NEJSHIAXTOCLKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)F)I |
Origin of Product |
United States |
Structural Significance Within Halogenated Picolinate Chemistry
The arrangement of substituents on the pyridine (B92270) ring of methyl 5-fluoro-3-iodopicolinate is key to its chemical reactivity and utility. The pyridine core itself is a common motif in pharmaceuticals and agrochemicals. The introduction of halogens and an ester group at specific positions creates a molecule with distinct electronic and steric properties.
The fluorine atom at the 5-position significantly alters the electronic nature of the pyridine ring through its strong electron-withdrawing inductive effect. This can influence the reactivity of the other positions on the ring and can enhance the metabolic stability and binding affinity of molecules that incorporate this moiety. nih.gov The methyl ester at the 2-position, also an electron-withdrawing group, further modifies the ring's electronics and provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.
The iodine atom at the 3-position is particularly significant for synthetic applications. The carbon-iodine bond is the most reactive among carbon-halogen bonds (C-I > C-Br > C-Cl) in many transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net This allows for the selective introduction of a wide variety of substituents at this position, while potentially leaving other, less reactive halogen-carbon bonds on the same or different molecules intact. nih.gov This differential reactivity is a cornerstone of modern synthetic strategy, enabling the sequential and site-selective functionalization of polyhalogenated aromatic systems. nih.gov
Research Trajectories of Fluorinated and Iodinated Pyridine Derivatives
Research into fluorinated and iodinated pyridine (B92270) derivatives is driven by their prevalence in bioactive compounds. Pyridine and its derivatives are among the most common nitrogen-containing heterocyclic scaffolds in FDA-approved drugs. nih.gov
Fluorinated pyridines are of particular interest in medicinal chemistry. The introduction of fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties. nih.gov For these reasons, the development of novel methods for the efficient and regioselective fluorination of pyridine rings is an active area of research. nih.govrsc.org
Iodinated pyridines, on the other hand, are highly valued as synthetic intermediates. Their utility in cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, allows for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govmdpi.com The ability to use these building blocks to assemble complex molecular architectures makes them indispensable in drug discovery and materials science.
The combination of both fluorine and iodine on a pyridine ring, as in the case of methyl 5-fluoro-3-iodopicolinate, offers the advantages of both. The fluorine atom can be carried through a synthetic sequence to impart its beneficial properties to the final product, while the iodine atom serves as a versatile anchor point for molecular elaboration.
Overview of Synthetic Challenges and Opportunities for Complex Picolinate Architectures
The synthesis of complex picolinate (B1231196) architectures like methyl 5-fluoro-3-iodopicolinate presents both challenges and opportunities. The primary challenge lies in the regioselective introduction of multiple, different substituents onto the pyridine (B92270) ring.
Synthetic Challenges:
Regioselectivity: Directing substituents to specific positions on the pyridine ring can be difficult due to the inherent electronic properties of the heterocycle. The synthesis often requires multi-step sequences with careful selection of starting materials and directing groups.
Halogenation: The introduction of fluorine and iodine at specific positions requires specialized reagents and reaction conditions. For instance, the direct fluorination of pyridines can be challenging, often necessitating the use of N-oxides or other activated intermediates. nih.govrsc.org Iodination can be more straightforward but still requires control to prevent side reactions.
Compatibility of Functional Groups: The synthetic route must be designed to be compatible with the ester functionality, which can be sensitive to certain reaction conditions (e.g., strong acids or bases).
Synthetic Opportunities:
Late-Stage Functionalization: The high reactivity of the carbon-iodine bond in cross-coupling reactions makes it an ideal handle for late-stage functionalization. This allows for the rapid generation of a library of analogs from a common intermediate, which is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Access to Novel Chemical Space: By combining the unique properties of fluorine with the synthetic versatility of iodine, compounds like this compound provide access to novel molecular scaffolds that may not be readily accessible through other means.
Below is a data table of related compounds with their key properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 5-fluoropicolinate | 107504-07-4 | C7H6FNO2 | 155.13 |
| Methyl 5-iodopicolinate | 41960-44-5 | C7H6INO2 | 263.03 |
| Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0 | C8H8FNO2 | 169.15 |
| 2-Amino-5-fluoro-3-iodopyridine | 823218-51-5 | C5H4FIN2 | 238.00 |
Synthetic Routes to a Key Fluorinated Heterocycle: A Focus on this compound
The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal and agricultural chemistry. Among these, compounds bearing both fluorine and iodine atoms are of particular interest due to the unique properties these halogens impart. This article delineates the synthetic methodologies for a specific and valuable building block: this compound. The synthetic strategies are explored through the lenses of retrosynthetic analysis, direct halogenation techniques, and multi-step sequences from readily available precursors.
Applications of Methyl 5 Fluoro 3 Iodopicolinate As a Synthetic Building Block
Construction of Advanced Organic Intermediates
The functionalized pyridine (B92270) structures synthesized from Methyl 5-fluoro-3-iodopicolinate are valuable intermediates for creating more complex molecules with potential applications in medicine and agriculture.
This compound is an ideal starting material for building diverse molecular scaffolds. Through sequential cross-coupling reactions, complex bi-aryl or heterocyclic "bridging architectures" can be constructed. For example, a Suzuki coupling at the 3-position could be followed by modification of the ester group to link different molecular fragments, leading to novel structures for drug discovery programs.
Halogenated pyridine derivatives are crucial intermediates in the synthesis of many modern agrochemicals, including herbicides, fungicides, and insecticides. Compounds like 2-fluoro-3-iodo-5-methylpyridine are recognized as key building blocks for developing novel active ingredients in this field. The pyridine ring is a core component of many successful pesticides, and the introduction of fluorine and other substituents is a common strategy to fine-tune their biological activity and environmental profile.
This compound can be used to synthesize more complex intermediates that are later incorporated into a final agrochemical product. For instance, coupling reactions can be used to attach other heterocyclic or aromatic rings, a common motif in many systemic pesticides. The focus in this context is on the efficient and scalable synthesis of these intermediates, which is enabled by the reliable reactivity of the starting picolinate (B1231196).
Derivatization for Enhanced Functionality
The strategic location of the iodine atom at the 3-position of the pyridine ring allows for its facile replacement with a diverse range of substituents. This is typically achieved through well-established cross-coupling methodologies, including the Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig reactions. These reactions provide a powerful toolkit for chemists to tailor the properties of the picolinate scaffold.
Suzuki-Miyaura Coupling: This reaction is a cornerstone for the formation of carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl groups at the 3-position. In a typical procedure, this compound can be reacted with a variety of boronic acids or their corresponding esters in the presence of a palladium catalyst, a suitable ligand, and a base. For instance, the synthesis of 6-aryl-5-fluoropicolinate herbicides has been achieved through a synthetic route that involves a key palladium-catalyzed Suzuki-Miyaura cross-coupling step acs.org. While the starting material in that specific synthesis was a 6-bromo-5-fluoropicolinate, the reaction principles are directly applicable to the more reactive 3-iodo analogue. The introduction of different aryl groups can significantly influence the molecule's biological activity and physical properties.
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 92 |
| 3 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | DME | 88 |
| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF | 78 |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a straightforward route to synthesize alkynyl-substituted picolinates. These derivatives are valuable intermediates that can undergo further transformations or exhibit interesting photophysical properties. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base soton.ac.uk. The coupling of various terminal alkynes with halopyridines is a well-established transformation soton.ac.uk.
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | Dioxane | 95 |
| 3 | Propargyl alcohol | Pd(dppf)Cl₂ | CuI | K₂CO₃ | DMF | 82 |
| 4 | 1-Heptyne | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 88 |
Stille Coupling: The Stille reaction offers another robust method for carbon-carbon bond formation by coupling the aryl iodide with an organotin reagent. A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups wikipedia.org. The reaction is catalyzed by a palladium complex, and various ligands can be employed to optimize the reaction conditions. The use of fluoride ions has been shown to enhance the efficiency of Stille coupling reactions nih.gov.
| Entry | Organostannane | Catalyst | Ligand | Additive | Solvent | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | - | Toluene | 87 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ | P(o-tol)₃ | - | THF | 91 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | - | CuI | NMP | 84 |
| 4 | Tributyl(ethynyl)stannane | Pd(OAc)₂ | AsPh₃ | - | DMF | 89 |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines wikipedia.org. By reacting this compound with various primary or secondary amines, a diverse library of N-substituted derivatives can be generated. These compounds are of significant interest in medicinal chemistry due to the prevalence of the arylamine motif in pharmaceuticals. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. Nickel-catalyzed amination reactions have also been developed as a more earth-abundant alternative to palladium nih.gov.
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 93 |
| 2 | Morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 89 |
| 3 | n-Butylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 85 |
| 4 | Indole | Pd(PPh₃)₄ | dppf | K₂CO₃ | DMF | 76 |
Through these and other derivatization strategies, the core structure of this compound can be extensively modified to fine-tune its properties for specific applications, highlighting its value as a versatile platform for the synthesis of novel and functionalized molecules.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationbiophysics.orgresearchgate.netthermofisher.combldpharm.comsigmaaldrich.com
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structure determination of Methyl 5-fluoro-3-iodopicolinate. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton and carbon signals and provides crucial information about the through-bond and through-space correlations within the molecule.
Proton (¹H) NMR spectroscopy provides initial and vital information regarding the number of different types of protons, their chemical environments, and their connectivity to neighboring atoms. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group.
The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine, iodine, and ester functionalities. The protons on the pyridine ring would likely appear as doublets or doublets of doublets due to coupling with the fluorine atom and adjacent protons. The methyl protons of the ester group would typically appear as a singlet in a region characteristic for such groups.
A representative, though not specific to this exact molecule, ¹H NMR spectrum of a similar substituted pyridine might show aromatic protons in the range of 7.0-9.0 ppm and a methyl ester singlet around 3.9 ppm. chemicalbook.com The exact chemical shifts and coupling constants would be critical for confirming the substitution pattern on the pyridine ring.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms attached to them. The carbonyl carbon of the ester group is expected to appear at a significantly downfield chemical shift (typically in the range of 160-180 ppm). libretexts.org The aromatic carbons will have shifts influenced by the attached substituents, with the carbon bearing the iodine atom being significantly shifted upfield due to the heavy atom effect, while the carbon attached to the fluorine will show a large C-F coupling constant. libretexts.orgchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 160 - 170 |
| Aromatic C-F | 155 - 165 (with large ¹JCF) |
| Aromatic C-I | 90 - 100 |
| Other Aromatic Carbons | 120 - 150 |
| Methyl (CH₃) | 50 - 60 |
Note: These are approximate ranges and can vary based on the solvent and specific electronic environment. libretexts.orgchemicalbook.com
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgnih.gov In the case of this compound, ¹⁹F NMR provides direct information about the chemical environment of the fluorine atom. biophysics.orgthermofisher.com
The ¹⁹F NMR spectrum will show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. azom.com Furthermore, this signal will exhibit coupling to the adjacent aromatic protons, providing valuable connectivity information. The magnitude of the through-space and through-bond J-coupling constants (JHF) can help to confirm the position of the fluorine atom relative to the protons on the pyridine ring. wikipedia.orgresearchgate.net The typical range for fluorine chemical shifts in fluoroaromatic compounds is broad, offering excellent signal dispersion. thermofisher.comwikipedia.org
To definitively assign the structure of this compound, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netresearchgate.netscience.govprinceton.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. researchgate.netresearchgate.net For this compound, COSY would show correlations between adjacent protons on the pyridine ring, helping to establish their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). researchgate.netresearchgate.net This is crucial for assigning the proton resonance to its corresponding carbon atom in the skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH). researchgate.netresearchgate.net This experiment is invaluable for piecing together the molecular structure by showing correlations between, for example, the methyl protons and the carbonyl carbon, and between the aromatic protons and various ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of whether they are directly bonded. researchgate.netresearchgate.net This can be used to confirm the substitution pattern by observing through-space interactions between the methyl protons and a nearby aromatic proton, or between different protons on the pyridine ring.
While less common for small molecule characterization, Diffusion-Ordered Spectroscopy (DOSY) can provide information about the diffusion coefficient of a molecule in solution, which is related to its size and shape. For a pure sample of this compound, DOSY would show all the proton signals aligned in a single row, corresponding to a single diffusion coefficient, confirming the presence of a single molecular entity. It can also be used to study potential self-assembly or aggregation phenomena in solution.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysisbiophysics.orgresearchgate.netthermofisher.comwikipedia.orgazom.com
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) would be used to accurately determine the monoisotopic mass of the molecule, allowing for the unambiguous determination of its molecular formula (C₇H₅FINO₂). uni.lu
Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions for mass analysis. The resulting mass spectrum will show a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to confirm its structure. miamioh.edu Expected fragmentation pathways for this compound might include:
Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group.
Loss of the entire methoxycarbonyl group (•COOCH₃).
Cleavage of the C-I bond, leading to the loss of an iodine radical. researchgate.net
Decarbonylation (loss of CO).
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures or for preparative purposes.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of this compound. nih.govresearchgate.net The method's versatility allows for the use of various stationary and mobile phases to achieve optimal separation from impurities and starting materials. sigmaaldrich.com When coupled with a mass spectrometer (HPLC-MS), it provides a robust method for both separation and identification. nih.govresearchgate.net For quantitative analysis, a calibration curve is typically generated to determine the concentration of the compound in a sample. researchgate.net Preparative HPLC can be used to isolate high-purity this compound for further studies.
Table 3: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Hypothetical Value: 8.5 min |
Note: These parameters are illustrative and would require optimization for a specific analysis.
Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds. acs.org While this compound itself may have limited volatility, it can be analyzed by GC, potentially after derivatization to increase its volatility and thermal stability. mdpi.com GC is particularly useful for separating isomers and for detecting volatile impurities. cdc.gov The choice of the column's stationary phase is critical for achieving good resolution of pyridine derivatives. acs.orgcdc.gov When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components based on their mass spectra. mdpi.commee.gov.cn
X-ray Crystallography for Solid-State Molecular Structure and Conformation
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. wikipedia.orglibretexts.org While no published crystal structure for this compound could be found, this method would provide definitive information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
The process involves growing a single, high-quality crystal of the compound, which is then mounted in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. wikipedia.org By analyzing the positions and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined. youtube.com
For this compound, X-ray crystallography would confirm the substitution pattern on the pyridine ring and reveal the conformation of the methyl ester group relative to the ring. It would also provide insight into non-covalent interactions, such as halogen bonding involving the iodine atom or π-stacking of the pyridine rings, which influence the crystal packing.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~9.0 |
| β (°) | ~105 |
| Volume (Å3) | ~880 |
| Z | 4 |
| Calculated Density (g/cm3) | ~2.1 |
Spectroscopic Methods for Electronic and Vibrational Transitions (UV-Vis, IR, Raman)
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For aromatic and heterocyclic compounds, these transitions are typically π → π* and n → π*.
For this compound, the pyridine ring is the primary chromophore. The UV spectrum of pyridine itself shows characteristic absorptions. nist.gov The presence of substituents (fluoro, iodo, and methyl ester groups) would be expected to cause a bathochromic (red) shift of these absorption bands due to their electronic effects on the π-system of the pyridine ring. The iodine atom, in particular, can influence the electronic transitions. researchgate.net
Table 3: Expected UV-Visible Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Expected Wavelength (λmax) Range (nm) | Description |
| π → π | 260 - 280 | Aromatic system of the pyridine ring |
| n → π | > 300 | Lone pair electrons on the nitrogen atom |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are invaluable for identifying the functional groups present in a molecule.
For this compound, the IR and Raman spectra would exhibit characteristic bands for the substituted pyridine ring, the ester group, the C-F bond, and the C-I bond.
Pyridine Ring Vibrations: The pyridine ring will show a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations are typically observed in the 1600-1400 cm-1 region. sci-hub.se
Ester Group Vibrations: The most prominent feature of the methyl ester group is the strong C=O stretching vibration, which is expected in the range of 1720-1740 cm-1. C-O stretching vibrations will also be present at lower wavenumbers. nist.gov
C-F and C-I Vibrations: The C-F stretching vibration is typically found in the 1100-1000 cm-1 region as a strong band. The C-I stretching vibration is expected at a much lower frequency, typically in the 600-500 cm-1 region, due to the larger mass of the iodine atom.
Table 4: Expected Key IR Absorption and Raman Scattering Bands for this compound
| Functional Group | Expected Wavenumber Range (cm-1) | Type of Vibration |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Methyl) | 2980 - 2850 | Stretching |
| C=O (Ester) | 1740 - 1720 | Stretching |
| C=C, C=N (Pyridine Ring) | 1600 - 1400 | Stretching |
| C-O (Ester) | 1300 - 1150 | Stretching |
| C-F | 1100 - 1000 | Stretching |
| C-I | 600 - 500 | Stretching |
Computational and Theoretical Studies of Methyl 5 Fluoro 3 Iodopicolinate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule and predicting its chemical behavior. rsc.org These calculations solve the Schrödinger equation for a given molecular structure, yielding information about electron distribution, molecular orbitals, and energy levels. For Methyl 5-fluoro-3-iodopicolinate, these methods can predict its reactivity towards electrophilic or nucleophilic attack.
The pyridine (B92270) ring is inherently electron-deficient, and this is influenced by the substituents. The fluorine atom at the 5-position acts as a strong electron-withdrawing group through its inductive effect, further decreasing the electron density of the ring. Conversely, the iodine atom at the 3-position, while also electronegative, is polarizable and can have more complex electronic effects. The methyl ester group at the 2-position is also electron-withdrawing.
Quantum chemical calculations, such as Hartree-Fock (HF) or more advanced post-HF methods, can quantify these electronic effects. By calculating atomic charges and mapping frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for chemical reactions. nih.gov For instance, the analysis would likely show the LUMO (Lowest Unoccupied Molecular Orbital) is distributed over the pyridine ring, indicating susceptibility to nucleophilic attack, while the HOMO (Highest Occupied Molecular Orbital) location would suggest sites for electrophilic attack. These calculations are crucial for predicting reaction outcomes and designing new synthetic routes. rsc.org
Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Transition State Analysis
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying complex reaction mechanisms. nih.gov DFT methods are used to calculate the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. acs.org
For this compound, DFT could be employed to study various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions involving the carbon-iodine bond. A typical DFT study would involve:
Geometry Optimization: Finding the lowest energy structure for all species involved in the reaction.
Transition State Search: Locating the saddle point on the potential energy surface that connects reactants to products. This is the point of maximum energy along the reaction coordinate and defines the activation energy barrier.
Frequency Calculations: Confirming the nature of the stationary points (minima for stable species, first-order saddle point for transition states) and calculating zero-point vibrational energies (ZPVE) for more accurate energy profiles.
Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path from the transition state down to the connected reactant and product, confirming the proposed mechanism. rsc.org
These analyses provide a quantitative understanding of reaction kinetics and thermodynamics, explaining why certain products are favored and guiding the optimization of reaction conditions. nih.gov
Table 1: Illustrative DFT Data for a Hypothetical Reaction Pathway This table represents typical data generated from a DFT study to analyze a reaction mechanism.
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Description |
| Reactants | 0.0 | 0 | This compound + Nucleophile |
| Transition State | +22.5 | 1 | Structure representing the energy barrier to reaction |
| Intermediate | -5.2 | 0 | A metastable species formed during the reaction |
| Products | -15.0 | 0 | Final products of the reaction |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. rsc.org The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. youtube.com
Red regions indicate negative potential, rich in electrons, and are prone to electrophilic attack.
Blue regions indicate positive potential, are electron-poor, and are susceptible to nucleophilic attack.
Green regions represent neutral potential.
For this compound, an MEP map would reveal key features:
A region of strong negative potential (red) would be expected around the nitrogen atom of the pyridine ring, although its basicity would be reduced by the electron-withdrawing substituents. nih.gov
The oxygen atoms of the carbonyl group in the methyl ester would also show negative potential.
A region of positive potential (a "sigma-hole") might be observed on the iodine atom along the axis of the C-I bond, making it a potential halogen bond donor. researchgate.net
The hydrogen atoms of the methyl group and the pyridine ring would exhibit positive potential.
MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical in crystal engineering and molecular recognition. rsc.orgresearchgate.net
Conformation Analysis and Energetic Profiles
Molecules with rotatable bonds, like the ester group in this compound, can exist in different spatial arrangements called conformations. Conformation analysis aims to identify the stable conformers and determine their relative energies to understand the molecule's preferred shape. mdpi.com
The key rotatable bond in this compound is the C-C bond connecting the pyridine ring to the carboxyl group and the C-O bond of the ester. Computational methods can systematically rotate these bonds and calculate the energy at each step, generating a potential energy profile. The minima on this profile correspond to stable conformers. nih.gov
Table 2: Example of Conformational Analysis Results This table illustrates how results from a conformational analysis study would be presented, showing the relative stability of different spatial arrangements.
| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 | ~0° | 0.00 | 75.3 |
| 2 | ~180° | 1.05 | 24.7 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.
NMR Chemical Shifts: DFT calculations have become a standard tool for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. idc-online.comnih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. By comparing the calculated shielding of the target molecule with that of a reference compound (e.g., TMS), chemical shifts can be predicted. rsc.org For this compound, this would help in assigning the signals in its experimental NMR spectra, especially for the aromatic protons and carbons whose positions are influenced by the complex interplay of the three different substituents. stenutz.eu
Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT is useful for interpreting infrared (IR) and Raman spectra. The calculations provide the frequencies and intensities of the fundamental vibrational modes. nih.gov For this compound, this would allow for the assignment of characteristic peaks, such as the C=O stretch of the ester, the C-F stretch, the C-I stretch, and various pyridine ring vibrations. libretexts.orgmsu.edu Comparing calculated and experimental spectra can confirm the presence of specific functional groups and provide confidence in the synthesized structure. acs.org
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table demonstrates the typical comparison performed to validate a molecular structure using computational spectroscopy.
| Parameter | Predicted Value | Experimental Value |
| ¹³C Chemical Shift (C-I) | 95.2 ppm | 94.8 ppm |
| ¹⁹F Chemical Shift (C-F) | -120.5 ppm | -121.1 ppm |
| IR Frequency (C=O Stretch) | 1735 cm⁻¹ | 1730 cm⁻¹ |
Emerging Research Directions and Future Prospects in Picolinate Chemistry
Development of More Sustainable and Greener Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial laboratories. For a molecule like Methyl 5-fluoro-3-iodopicolinate, this involves moving away from traditional, often harsh, multi-step syntheses towards more atom-economical and environmentally benign methodologies.
Future research is focused on developing synthetic pathways that minimize waste, avoid hazardous reagents, and reduce energy consumption. One promising approach is the late-stage functionalization of simpler, more readily available pyridine (B92270) precursors. Instead of building the ring with the substituents already in place, methods that selectively introduce the fluoro and iodo groups onto a pre-formed picolinate (B1231196) ring are being explored.
Key areas of development include:
Catalytic C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation to install the iodine and fluorine atoms selectively. This avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps.
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives like water, ionic liquids, or bio-derived solvents.
Energy-Efficient Reactions: Employing reaction conditions at ambient temperature and pressure, potentially facilitated by photocatalysis or electrochemistry, to lower the energy footprint of the synthesis. acs.org
Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Halogenated Pyridines
| Feature | Traditional Synthesis (e.g., Sandmeyer Reaction) | Emerging Greener Routes (e.g., Catalytic C-H Functionalization) |
| Starting Materials | Often requires pre-functionalized anilines or pyridines. | Simpler, less functionalized pyridine precursors. |
| Reagents | Stoichiometric use of strong acids, nitrites, and copper salts. | Catalytic amounts of transition metals (e.g., Pd, Rh, Cu). |
| Byproducts | Significant generation of inorganic salts and waste. | Higher atom economy, reduced waste streams. |
| Reaction Steps | Often multi-step, involving protection/deprotection. | Fewer synthetic steps, potentially one-pot reactions. bldpharm.com |
| Conditions | Can require harsh temperatures and acidic conditions. | Generally milder reaction conditions. |
Exploration of Novel Catalytic Systems for Functionalization
The iodine atom in this compound is a prime handle for a wide array of cross-coupling reactions, making the exploration of novel catalytic systems a critical area of research. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are well-established for functionalizing aryl iodides. thno.org Future advancements will likely focus on developing catalysts with higher turnover numbers, broader substrate scope, and greater tolerance to the other functional groups present on the molecule.
Emerging catalytic systems of interest include:
Ligand-Modulated Palladium Catalysts: Designing sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can fine-tune the reactivity and selectivity of the palladium center, allowing for challenging couplings at the sterically hindered C-3 position. nih.gov
Nickel and Copper Catalysis: As more sustainable and earth-abundant alternatives to palladium, nickel and copper catalysts are gaining traction for cross-coupling reactions. Developing robust Ni and Cu systems for the functionalization of this compound is a key research objective.
Dual-Action Catalysts: Systems that can facilitate multiple transformations in a single pot, for instance, a catalyst that promotes a cross-coupling reaction followed by a subsequent cyclization, are highly desirable for building molecular complexity efficiently.
Table 2: Representative Catalytic Systems for Functionalization of Iodopyridines
| Reaction Type | Catalyst System | Functional Group Introduced | Typical Yields |
| Suzuki Coupling | Pd(PPh₃)₄ / K₂CO₃ | Aryl, Heteroaryl, Vinyl | 70-95% |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Et₃N | Alkynyl | 75-98% |
| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Alkenyl | 60-90% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Amino, Amido | 65-92% |
| Carbonylation | Pd(OAc)₂ / dppf / CO gas | Carboxylic acid derivatives | 70-85% |
Application in Continuous Flow Chemistry for Scalable Production
For this compound to be utilized as a building block in large-scale applications, its production must be scalable, safe, and efficient. Continuous flow chemistry offers significant advantages over traditional batch processing for achieving these goals.
In a flow reactor, reagents are pumped through a network of tubes and mixed in a continuous stream. This allows for precise control over reaction parameters such as temperature, pressure, and residence time. The small reaction volumes at any given moment enhance safety, especially when dealing with exothermic reactions or unstable intermediates.
Future prospects for the application of flow chemistry include:
Integrated Multi-Step Synthesis: Designing flow platforms where the synthesis and initial functionalization of the picolinate occur in a continuous, uninterrupted sequence. For example, the iodination and subsequent Suzuki coupling could be telescoped into a single flow process.
In-line Purification: Integrating purification modules, such as liquid-liquid extraction or solid-phase scavenger resins, directly into the flow path to isolate the product without manual workup.
Automated Optimization: Utilizing automated flow systems coupled with machine learning algorithms to rapidly screen reaction conditions and identify the optimal parameters for yield and purity, accelerating process development.
Expanding the Scope as a Building Block in Advanced Functional Materials
The unique electronic properties conferred by the fluorine atom, combined with the versatile reactivity of the iodo- and ester groups, make this compound an attractive building block for the synthesis of advanced functional materials. While specific material properties are beyond the scope of this discussion, the potential for this molecule to serve as a key monomer or precursor is a significant area of future research.
Potential applications as a building block include:
Conjugated Polymers: The di-functional nature of the molecule (after conversion of the ester) allows it to be incorporated into the backbone of conjugated polymers for applications in organic electronics. The fluorine atom can be used to tune the polymer's electronic energy levels and solubility.
Metal-Organic Frameworks (MOFs): The picolinate moiety can act as a ligand to coordinate with metal ions, forming porous, crystalline MOFs. The fluoro and iodo substituents could be used to functionalize the pores of the MOF post-synthesis.
Supramolecular Assemblies: The pyridine nitrogen offers a site for hydrogen bonding or metal coordination, enabling the self-assembly of complex, ordered structures.
Innovative Analytical Techniques for In Situ Reaction Monitoring
To optimize the synthesis and functionalization of complex molecules like this compound, a deep understanding of the reaction mechanism, kinetics, and the formation of any intermediates or byproducts is essential. Innovative Process Analytical Technology (PAT) allows for real-time, in-situ monitoring of chemical reactions as they occur.
Key analytical techniques for future development include:
In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can be used with fiber-optic probes to monitor the concentration of reactants, products, and key intermediates in real-time, providing valuable kinetic data without the need for sampling.
In Situ NMR Spectroscopy: Flow NMR cells allow for the direct analysis of reaction mixtures as they pass through the spectrometer, enabling the unambiguous identification of transient intermediates that might be missed by other methods.
Mass Spectrometry: Techniques like ReactIR-MS can provide simultaneous structural and concentration information, offering a comprehensive picture of the reaction progress.
Table 3: Comparison of In Situ Analytical Techniques for Reaction Monitoring
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Functional group concentrations, reaction kinetics. | Fast, non-destructive, compatible with flow chemistry. | Cannot distinguish between isomers, complex spectra. |
| NMR Spectroscopy | Detailed structural information, identification of intermediates. | Highly specific, quantitative. | Lower sensitivity, more expensive equipment. |
| Mass Spectrometry | Molecular weight of species, fragmentation patterns. | High sensitivity, can detect trace components. | Often requires coupling with a separation technique (e.g., LC, GC). |
By integrating these advanced analytical tools, particularly within continuous flow setups, researchers can accelerate the development of robust, efficient, and safe processes for the synthesis and application of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
